molecular formula C22H17F2N3O3S B2606515 2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-15-0

2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2606515
CAS No.: 898456-15-0
M. Wt: 441.45
InChI Key: MZJYENCMMJZUAJ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a quinazolinone core linked to a difluorobenzenesulfonamide group via a phenyl bridge. This specific structure combines two pharmacologically significant motifs. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzyme active sites, particularly kinases . The incorporation of a benzenesulfonamide group, a common feature in many bioactive compounds, further enhances its potential as a key intermediate in drug discovery efforts . This compound is supplied as a high-purity material strictly for research applications in early-stage discovery and development. It is intended for use in biochemical assays, high-throughput screening, and as a building block for the synthesis of more complex molecules for investigational purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S/c1-13-11-16(27-14(2)25-20-6-4-3-5-17(20)22(27)28)8-10-19(13)26-31(29,30)21-12-15(23)7-9-18(21)24/h3-12,26H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJYENCMMJZUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Difluorobenzene Moiety: The difluorobenzene moiety can be introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group on a difluorobenzene derivative.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the amine group of the quinazolinone derivative with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinazolinone moiety may interact with DNA or proteins, leading to disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include sulfonamide-linked heterocycles such as triazoles, thiadiazoles, and other quinazolinone derivatives. Below is a comparative analysis based on synthesis, spectral data, and bioactivity:

Feature Target Compound Triazole Derivatives (e.g., Compounds [7–9] in Evidence) 4-Oxoquinazoline Analogues
Core Structure Benzenesulfonamide + 4-oxoquinazoline 1,2,4-Triazole-3-thione + sulfonylphenyl Quinazolinone + aryl sulfonamide
Key Functional Groups -SO₂NH-, 4-oxoquinazoline, 2,5-difluoro -C=S, -SO₂-, 2,4-difluoro -SO₂NH-, 4-oxoquinazoline, variable halogen substitution
Synthesis Pathway Likely involves sulfonylation of an aniline intermediate + quinazolinone cyclization Friedel-Crafts acylation → hydrazide formation → cyclization with isothiocyanate Multi-step cyclocondensation or Ullmann coupling for quinazolinone cores
IR Spectral Signatures Expected: ν(S=O) ~1350–1150 cm⁻¹, ν(N-H) ~3300 cm⁻¹ Observed: ν(C=S) ~1247–1255 cm⁻¹, ν(N-H) ~3278–3414 cm⁻¹ ν(C=O) (quinazolinone) ~1680–1700 cm⁻¹
Tautomerism No evidence of thiol-thione tautomerism Exists as thione tautomer (no S-H band in IR) Quinazolinone exists in keto-enol equilibrium
Bioactivity (Hypothesized) Potential kinase/carbonic anhydrase inhibition Antimicrobial, anti-inflammatory (based on triazole-thione scaffolds) Anticancer, kinase inhibition (e.g., EGFR inhibitors)

Key Differences

Electronic Effects: The 2,5-difluoro substitution in the target compound creates a distinct electronic profile compared to 2,4-difluoro analogues (e.g., compounds [7–9]). The para-fluoro group may enhance π-stacking in enzyme active sites. The absence of a C=S group (vs.

Synthetic Complexity: Triazole derivatives (e.g., [7–9]) are synthesized via cyclization of hydrazinecarbothioamides, whereas the target compound likely requires quinazolinone ring formation, a more complex step involving cyclocondensation or transition-metal catalysis.

Spectroscopic Validation: The target compound’s benzenesulfonamide and quinazolinone moieties would show distinct ¹H-NMR signals (e.g., deshielded aromatic protons and NH groups) compared to triazole-thiones, which exhibit characteristic thiocarbonyl carbon shifts in ¹³C-NMR (~170–180 ppm) .

Therapeutic Potential: Triazole-thiones (e.g., [7–9]) are associated with antimicrobial activity due to the C=S group’s interaction with bacterial enzymes. The target compound’s quinazolinone core is more commonly linked to kinase inhibition (e.g., EGFR or VEGFR targets), suggesting divergent therapeutic applications.

Research Findings and Data Gaps

  • Spectral Data : While the synthesis and characterization of triazole derivatives are well-documented in the literature , spectral data for the target compound remain sparse. Further studies should include ¹H/¹³C-NMR, HRMS, and X-ray crystallography to confirm its tautomeric state and regiochemistry.
  • Biological Screening: No direct bioactivity data are available for the target compound. Comparative studies with triazole and quinazolinone analogues are needed to evaluate its potency against kinase or carbonic anhydrase isoforms.

Biological Activity

2,5-Difluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that features a unique structure combining a benzenesulfonamide moiety with a quinazoline derivative. Its molecular formula is C22H17F2N3O3SC_{22}H_{17}F_{2}N_{3}O_{3}S, and it has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure includes:

  • Two fluorine atoms at the 2 and 5 positions of the aromatic ring, enhancing its chemical reactivity.
  • A quinazoline core , which is known for various biological activities, particularly as enzyme inhibitors or receptor antagonists.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamideSimilar quinazoline core with different methyl substitutionsAntimicrobial
N-(2-acetylphenyl)-4-bromobenzenesulfonamideContains a bromine atom instead of fluorineAnticancer properties
Ro 63-0563A benzenesulfonamide derivative acting as a selective serotonin receptor antagonistNeuropharmacological effects

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds containing the benzenesulfonamide group are often investigated for their ability to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are crucial in various physiological processes.
  • Receptor Interaction : The quinazoline moiety may interact with specific receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

Study on Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of related compounds, revealing that structural modifications significantly influence their potency. The presence of hydroxyl groups on the phenyl ring enhanced binding affinity and inhibition rates against tyrosinase, suggesting that similar modifications on the target compound could improve its biological activity .

Antimicrobial Activity

Another investigation into related sulfonamide compounds demonstrated their antimicrobial efficacy against various bacterial strains. The results indicated that structural variations, such as the introduction of fluorine atoms, could enhance antibacterial properties .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for diagnostic groups like the quinazolinone carbonyl (δ ~160–170 ppm) and sulfonamide protons (δ ~7–8 ppm). Splitting patterns (e.g., doublets for difluoro substituents) validate substitution positions .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1150–1350 cm⁻¹) and quinazolinone C=O (~1650–1680 cm⁻¹) .
  • TLC/HPLC : Use silica gel plates (Rf ~0.4–0.8) or reverse-phase columns to assess purity .
    Advanced Tip : Combine MS/MS fragmentation patterns with computational simulations to resolve tautomeric ambiguities (e.g., thione-thiol equilibria in triazole derivatives) .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer or enzyme inhibition studies?

Q. Advanced Research Focus

  • In vitro assays : Use cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC50) and compare to controls like doxorubicin. Include mechanistic studies (e.g., apoptosis via flow cytometry) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. Validate selectivity via competitive binding studies.
  • Experimental Design : Employ randomized block designs with split-plot arrangements to control variables like solvent effects and batch variability .

What strategies resolve contradictions in reported biological activity data for structurally analogous sulfonamide derivatives?

Q. Advanced Research Focus

  • Purity analysis : Re-evaluate compounds via elemental analysis (C, H, N) and DSC to confirm crystallinity .
  • Assay variability : Standardize protocols (e.g., fixed incubation times, serum-free media) to minimize false positives.
  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on quinazolinone) across studies to identify structure-activity trends .

How can computational modeling enhance the understanding of this compound’s reactivity or binding mechanisms?

Q. Advanced Research Focus

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding poses in target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Validate with MD simulations to assess stability .
  • QSPR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data to guide synthetic prioritization .

What environmental fate and toxicity assessment protocols are recommended for this compound?

Q. Advanced Research Focus

  • Degradation studies : Use HPLC-MS to track abiotic hydrolysis (pH 5–9) or photolysis under UV light.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae, following OECD guidelines.
  • Theoretical framework : Apply the INCHEMBIOL model to predict bioaccumulation and trophic transfer .

How do tautomeric equilibria or polymorphic forms impact the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Tautomer identification : Use variable-temperature NMR to detect thione-thiol shifts in triazole derivatives .
  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. hexane) and characterize via PXRD.
  • Dissolution studies : Compare bioavailability of polymorphs using USP dissolution apparatus .

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